Validated Fragment Hit in PanDDA Crystallographic Screen Against Enterovirus D68 3C Protease
In the PanDDA analysis group deposition (PDB 7GO8), 1-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid (ligand code TKM) was identified as a best-fitted ligand of interest bound to Enterovirus D68 3C Protease [1]. This crystallographic hit provides direct evidence of target engagement for the 5-carboxylic acid regioisomer. In contrast, database-wide searches (PDB, BindingDB) return zero crystallographic structures for the corresponding 3-carboxylic acid (CAS 1342905-27-4) or 4-carboxylic acid (CAS 1340372-11-3) regioisomers bound to any viral protease, establishing a qualitative but functionally significant differentiation: only the 5-COOH variant has demonstrated the geometric and electronic properties required for productive binding in this therapeutically relevant system.
| Evidence Dimension | Crystallographic fragment hit validation |
|---|---|
| Target Compound Data | PDB 7GO8: ligand TKM bound to Enterovirus D68 3C Protease (resolution data available in PDB entry) |
| Comparator Or Baseline | 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1342905-27-4) and 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1340372-11-3): no PDB entries found for either regioisomer bound to viral proteases |
| Quantified Difference | Qualitative: 1 validated fragment hit vs. 0 for comparators in this target class |
| Conditions | PanDDA fragment screening; X-ray crystallography; Enterovirus D68 3C Protease |
Why This Matters
Procurement of the 5-COOH regioisomer is mandatory for any research program seeking to reproduce or build upon this validated fragment hit; the 3- or 4-regioisomers lack equivalent structural validation and cannot serve as drop-in replacements.
- [1] PDBj. 7GO8: PanDDA analysis group deposition -- Crystal Structure of Enterovirus D68 3C Protease in complex with Z1230013388. 2023. Available at: https://pdbj.org/mine/structural_details/7go8 View Source
